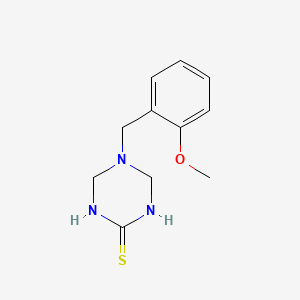

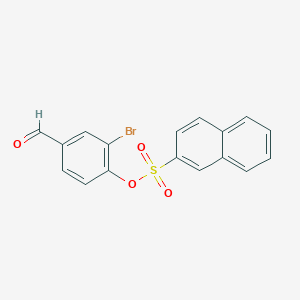

![molecular formula C23H23NO4 B4625151 N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)

N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

Overview

Description

This compound belongs to a class of organic compounds known for their complex synthesis processes and diverse chemical properties. It is related to structures that have been synthesized for various purposes, including pharmacological activities, due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide often involves Michael addition domino cyclization, as seen in the creation of new pyranochromene derivatives through cyclization of α,α′-bis(substituted-benzylidene)cyclohexanones and 4-hydroxycoumarin under reflux conditions in acetic acid, yielding high product yields and showcasing operational simplicity (Mahdavinia & Peikarporsan, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide often exhibits intricate details. For instance, N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide, a compound with structural resemblance, shows cyclohexyl groups adopting normal chair conformations and stable crystal packing facilitated by intermolecular hydrogen bonds and π⋯π stacking interactions (Wang, 2009).

Chemical Reactions and Properties

Chemical reactions related to this compound class often involve radical cyclization and Ugi reactions for the introduction of diverse functional groups, leading to various biological activities. For example, radical cyclization of N-benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides results in the formation of octahydroindole derivatives (Ikeda et al., 2001).

Scientific Research Applications

Synthesis and Chemical Reactivity

N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide is involved in various chemical synthesis processes, including the preparation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing sulfonamide moieties. These compounds exhibit significant antimicrobial activity, highlighting their potential in the development of new antimicrobial agents. The synthesis involves versatile, readily accessible intermediates, offering a pathway for the creation of heterocyclic compounds with potential biological applications (Darwish et al., 2014).

Antioxidant Activity

Studies on the antioxidant properties of N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide derivatives have shown promising results. The antioxidant activity of synthesized coumarins, which share a similar core structure, has been investigated using DPPH, hydrogen peroxide, and nitric oxide radical methods, indicating potential for therapeutic applications in managing oxidative stress-related conditions (Kadhum et al., 2011).

Antimicrobial Evaluation

Further research into the antimicrobial efficacy of compounds derived from N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide has expanded our understanding of its potential in combating bacterial and fungal infections. The synthesis of new derivatives and their subsequent evaluation against various microbial strains have highlighted their utility as potent antimicrobial agents, offering a pathway for the development of novel therapeutics (Behrami & Dobroshi, 2019).

Chemical Characterization and Analysis

The chemical structure and properties of N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide derivatives have been extensively characterized through various techniques, including IR, NMR, and X-ray diffraction. This level of analysis provides a foundation for further research into their chemical behavior and reactivity, facilitating the design of compounds with optimized properties for specific applications (Rani et al., 2015).

properties

IUPAC Name |

N-cyclohexyl-2-(4-oxo-2-phenylchromen-6-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-20-14-22(16-7-3-1-4-8-16)28-21-12-11-18(13-19(20)21)27-15-23(26)24-17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPULKNIOBHMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-((4-oxo-2-phenyl-4H-chromen-6-yl)oxy)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B4625069.png)

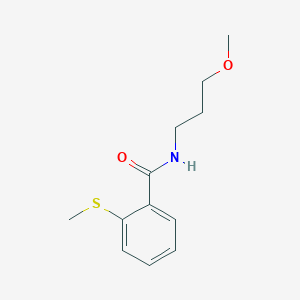

![ethyl (2-{[2-(ethylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4625076.png)

![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)

![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)

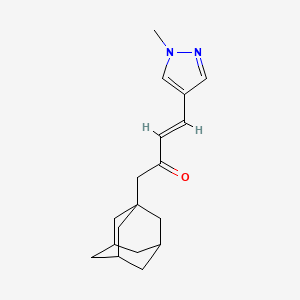

![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)

![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)